7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one typically involves a multi-step process. One common method includes the reaction of 7-bromo-2-(chloromethyl)isoindolin-1-one with 4-methoxybenzylamine under reflux conditions in an ethanol-acetic acid solvent system . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxybenzylamine attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoindolinone ring can be reduced to form isoindoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted isoindolinones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of isoindoline derivatives.
Scientific Research Applications
7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studying the structure-activity relationships of isoindolinone derivatives and their biological activities.
Industrial Applications: It is utilized in the development of novel materials with specific properties, such as photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, isoindolinone derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The presence of the bromo and methoxybenzyl groups enhances the binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 7-Bromo-2-(4-chlorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-fluorobenzyl)isoindolin-1-one
- 7-Bromo-2-(4-nitrobenzyl)isoindolin-1-one
Comparison: Compared to its analogs, 7-Bromo-2-(4-methoxybenzyl)isoindolin-1-one exhibits unique properties due to the presence of the methoxy group. This group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and selectivity . Additionally, the methoxy group can influence the compound’s solubility and stability, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C16H14BrNO2 |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
7-bromo-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-13-7-5-11(6-8-13)9-18-10-12-3-2-4-14(17)15(12)16(18)19/h2-8H,9-10H2,1H3 |
InChI Key |
HKVQIVXZIWQBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.